molecular formula C21H16ClN3O3 B2484973 N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide CAS No. 2034540-49-1

N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide

Cat. No.: B2484973
CAS No.: 2034540-49-1
M. Wt: 393.83
InChI Key: GUEONJOBNBAKDC-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 3-Chloro-4-methoxyphenyl isocyanate and 3-Chloro-N-(4-methoxyphenyl)propanamide , are known. They typically contain a chloro and methoxy group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of compounds is typically determined by techniques like X-ray crystallography . For instance, in the crystal structure of a similar compound, 3-Chloro-N-(4-methoxyphenyl)propanamide, classical N—H…O hydrogen bonds, as well as C–H…O contacts connect the molecules into chains propagating along the a axis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the molecular weight of 3-Chloro-N-(4-methoxyphenyl)propanamide is 213.666 .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some compounds like 4-Chloro-N-(4-Methoxyphenyl)benzaMide are known to act as COX-1 inhibitor analgesics .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-oxobenzo[b][1,4]benzodiazepine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3/c1-28-19-9-7-13(11-15(19)22)23-20(26)12-6-8-17-18(10-12)25-21(27)14-4-2-3-5-16(14)24-17/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBESWZUYLYORJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=NC(=O)C4=CC=CC=C4N=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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